molecular formula C12H13NO3S B2369897 N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide CAS No. 1396792-71-4

N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide

Cat. No.: B2369897
CAS No.: 1396792-71-4
M. Wt: 251.3
InChI Key: LHZFNAFGOFDFCL-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide is a heterocyclic compound that combines a furan ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 3-hydroxy-3-(thiophen-2-yl)propylamine. This can be achieved through the reaction of thiophene-2-carbaldehyde with a suitable amine under reductive amination conditions.

    Coupling Reaction: The intermediate is then coupled with furan-2-carboxylic acid or its derivatives using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents, while nucleophilic substitution may involve reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted furan or thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene ring but lacks the furan moiety.

    Furan-2-carboxamide: Contains the furan ring but lacks the thiophene moiety.

    3-hydroxypropylfuran-2-carboxamide: Similar structure but without the thiophene ring.

Uniqueness

N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide is unique due to the presence of both furan and thiophene rings in its structure. This dual-ring system may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

This compound features a unique combination of furan and thiophene rings, which may confer distinct chemical properties that influence its biological activity. The compound's structure can be represented as follows:

Property Details
IUPAC Name N-(3-hydroxy-3-thiophen-2-ylpropyl)furan-2-carboxamide
Molecular Formula C12H13NO3S
CAS Number 1396792-71-4

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate : The initial step involves the preparation of 3-hydroxy-3-(thiophen-2-yl)propylamine through the reaction of thiophene-2-carbaldehyde with a suitable amine under reductive amination conditions.
  • Coupling Reaction : The intermediate is then coupled with furan-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity with MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial effects .
  • Biofilm Inhibition : It exhibited strong antibiofilm formation capabilities against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cytotoxicity : In various cancer cell lines, it demonstrated low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile .
  • Mechanism of Action : Preliminary findings indicate that this compound may act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, which are critical enzymes in bacterial DNA replication and folate metabolism, respectively .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several derivatives of compounds similar to this compound, finding that modifications to the thiophene ring enhanced antimicrobial activity significantly compared to non-thiophene-containing analogs .
  • Fungicidal Activity : Research also indicated that related compounds with thiophene moieties showed promising fungicidal activity, suggesting that the presence of thiophene is crucial for enhancing biological efficacy .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-9(11-4-2-8-17-11)5-6-13-12(15)10-3-1-7-16-10/h1-4,7-9,14H,5-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZFNAFGOFDFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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